

using X-ray crystallography to confirm (-)-Lycopodine structure

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Compound of Interest

Compound Name: (-)-Lycopodine

Cat. No.: B1235814

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An Application Note on the X-ray Crystallographic Confirmation of the **(-)-Lycopodine** Structure

Introduction

(-)-Lycopodine is a prominent member of the *Lycopodium* alkaloids, a large family of natural products isolated from club mosses.^[1] The structural elucidation of these complex molecules is a critical step in understanding their chemical properties and potential pharmacological activities. While initial structural hypotheses for **(-)-Lycopodine** were derived from chemical degradation and spectroscopic methods, single-crystal X-ray crystallography has provided the definitive and unambiguous confirmation of its three-dimensional structure and absolute stereochemistry.^{[2][3]} This powerful analytical technique is indispensable in natural product chemistry and drug development for providing precise atomic coordinates, bond lengths, and the absolute configuration of chiral centers.^{[4][5][6]}

This application note provides a detailed overview and protocols for utilizing single-crystal X-ray crystallography to confirm the structure of natural products, using **(-)-Lycopodine** as a case study.

Application: Confirmation of **(-)-Lycopodine's** Absolute Configuration

The absolute configuration of **(-)-Lycopodine** was unequivocally established through the X-ray crystallographic analysis of its hydrochloride salt.^{[2][3]} The study not only confirmed the

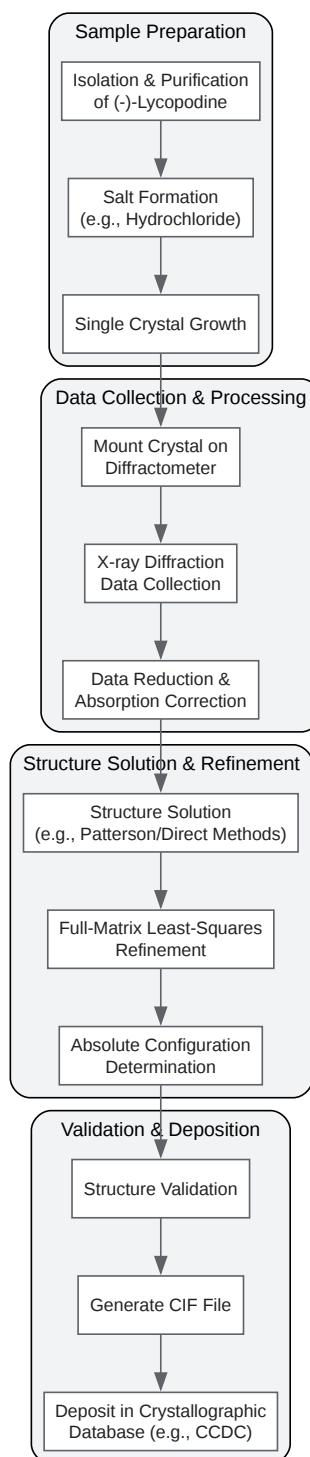
connectivity of the atoms but also established the chirality, which was previously inferred from chemical studies and optical rotatory dispersion (ORD) data.[2] The use of the hydrochloride salt was strategic, as the presence of the "heavy" chloride atom enhances the anomalous dispersion effects, which is crucial for determining the absolute configuration.[3][7]

The crystallographic data revealed an orthorhombic crystal system with the chiral space group $P2_12_12_1$, consistent with an enantiomerically pure natural product.[1][2][3] The final refined structure provided a high-resolution view of the molecule, solidifying our understanding of its unique tetracyclic framework.

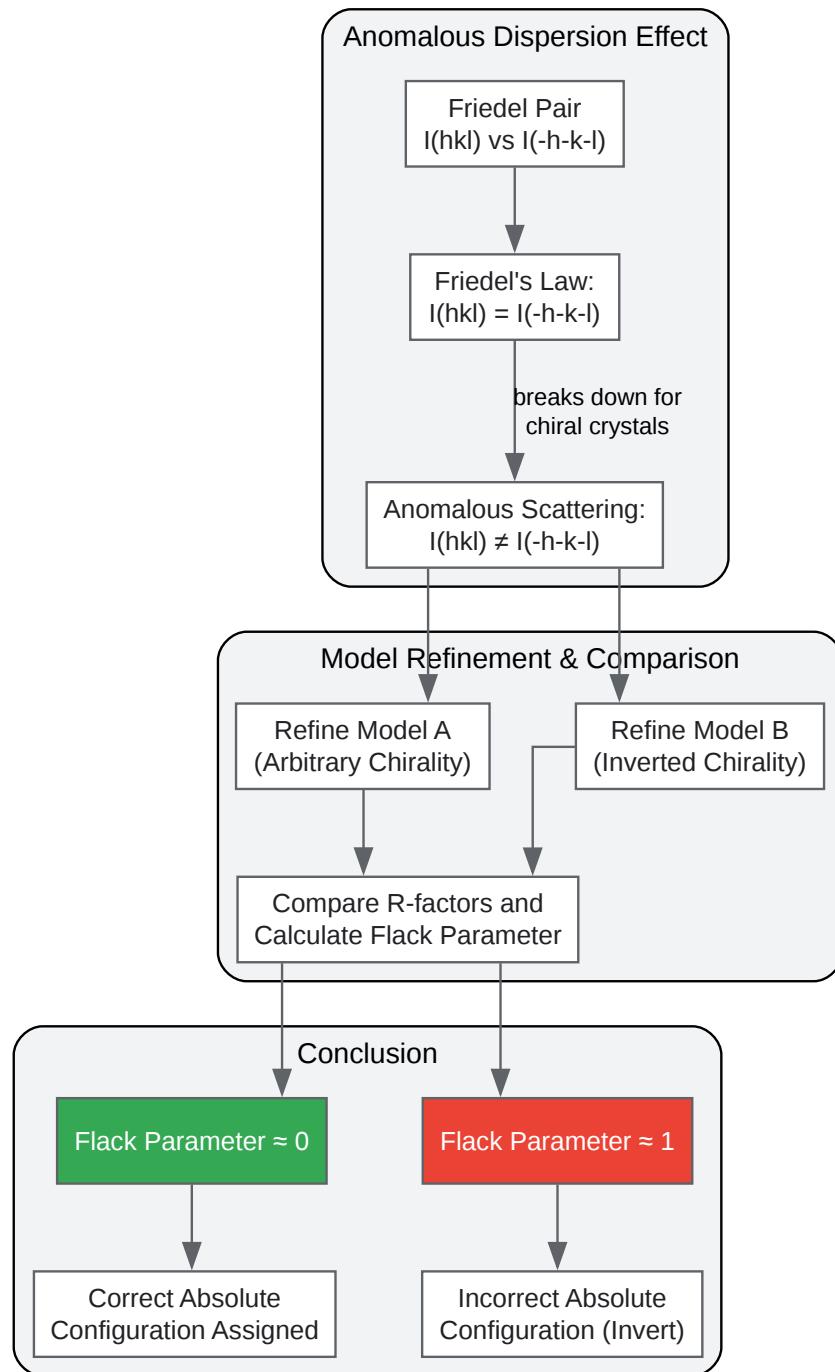
Experimental Workflow for Structure Determination

The process of determining the crystal structure of a natural product like **(-)-Lycopodine** can be broken down into several key stages, from sample preparation to final structure validation.

General Workflow for X-ray Crystallography



Logic of Absolute Configuration Determination

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